[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 1-methyl-1H-pyrazole-3-carbaldehyde
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological propertiesIts unique structure also contributes to its potential as a lead compound in drug discovery and development .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-10(7-13-16(9)3)6-12-8-11-4-5-15(2)14-11/h4-5,7,12H,6,8H2,1-3H3 |
InChI Key |
ILAOGYBGAPWISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
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